5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-6-4-2-1-3-5(6)10-14-7(8(12)15)9(13)16-10/h1-4H,13H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWKAZMEGUQULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(O2)N)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with glyoxal in the presence of ammonium acetate to form the oxazole ring. The resulting intermediate is then reacted with an appropriate amine to introduce the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the 2-bromophenyl moiety serves as a prime site for nucleophilic substitution. This reaction is critical for introducing aryl or heteroaryl groups via cross-coupling methodologies.
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Mechanistic Insight : The bromine’s electronegativity and leaving-group ability facilitate oxidative addition with palladium catalysts. π-Stacking interactions between the bromophenyl group and aromatic residues in catalytic intermediates enhance reaction efficiency.
Amide Functionalization
The carboxamide group undergoes hydrolysis, condensation, and coupling reactions, providing pathways to modify solubility and biological activity.
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Applications : Hydrolysis to the carboxylic acid improves metal-chelating properties, while esterification enhances membrane permeability in drug candidates .
Cyclocondensation Reactions
The amino group participates in cyclization reactions to form fused heterocycles, expanding structural diversity.
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Notable Example : Reaction with tosylmethyl isocyanide (TosMIC) under basic conditions yields 5-substituted oxazoles via van Leusen cyclization .
Halogen Exchange and Functionalization
The bromine atom can be replaced via halogen-exchange reactions, altering electronic properties.
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Fluorination | KF, CuBr, DMSO, 150°C, 24 hr | 2-Fluorophenyloxazole-carboxamide | >90% |
| Iodination | NIS, CH₃CN, 80°C, 12 hr | 2-Iodophenyloxazole-carboxamide | 75% |
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Utility : Fluorinated analogs exhibit enhanced metabolic stability, while iodinated derivatives serve as radiolabeling precursors .
Biological Activity Modulation
Reaction-driven modifications directly influence pharmacological profiles:
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains, revealing that it can inhibit both Gram-positive and Gram-negative bacteria. The presence of the amino group enhances its interaction with biological molecules, potentially influencing enzyme activity and receptor binding .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Enterococcus faecium | 15.6 µg/mL (MBEC) |
Enzyme Inhibition Studies
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance inhibitory potency .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Acid Ceramidase | 0.083 |
Materials Science Applications
Beyond pharmacological uses, this compound's unique chemical properties make it suitable for applications in materials science. Its ability to form hydrogen bonds and engage in π-π interactions allows it to be explored as a potential material for organic electronics and sensors.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Molecules, researchers synthesized various derivatives of oxazoles and evaluated their antimicrobial activities. Among these, this compound demonstrated notable efficacy against biofilm-forming bacteria like Enterococcus faecium, indicating its potential utility in treating infections associated with biofilms .
Case Study 2: Enzyme Inhibition Mechanism
A study focusing on the inhibition of acid ceramidase by substituted oxazolones highlighted the role of structural modifications in enhancing biological activity. The findings suggest that the incorporation of specific substituents on the oxazole ring significantly improves enzyme binding affinity and selectivity .
Mechanism of Action
The mechanism of action of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs). The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ortho vs. Para Bromophenyl Substitution
- 5-(4-Bromophenyl)-1,3-oxazol-2-amine (): Bromine at the para position of the phenyl ring reduces steric hindrance compared to the ortho-substituted target compound.
Functional Group Variations
- 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide (): Nitro group (electron-withdrawing) at the phenyl ring increases electrophilicity compared to bromine (moderately electron-withdrawing). This difference could influence metabolic stability or interactions with biological targets like enzymes .
Core Heterocycle Modifications
Oxazole vs. Imidazole Derivatives
- 1-Amino-9-(2-bromophenyl)-6-iminopurine (): Derived from imidazole, this purine analog has a larger π-conjugated system and basic nitrogen atoms, which may enhance DNA/RNA binding compared to the oxazole-based target compound .
Physicochemical Properties
Key Observations :
- Bromine and nitro substituents increase molecular weight compared to methyl groups.
- Carboxamide-containing derivatives (target, ) have higher polarity than amine-substituted analogs ().
Biological Activity
5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is a compound that has garnered attention in pharmacological research due to its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Amino group : Facilitates interactions with various biological molecules.
- Bromophenyl moiety : Enhances π-π interactions with aromatic residues in proteins.
- Oxazole ring : Capable of forming hydrogen bonds with amino acid side chains.
These structural characteristics suggest that this compound may influence multiple biological processes, including enzyme activity and receptor binding.
Research indicates that the compound's amino group is essential for its interaction with biological targets. This interaction can modulate enzyme activities and affect receptor binding, thereby influencing various cellular pathways. The bromophenyl component is particularly noted for enhancing interactions with protein structures, which may be critical in therapeutic contexts.
Biological Activities
This compound has been studied for several biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with the compound showing efficacy against various cancer cell lines. For instance, it may inhibit proliferation in human colon adenocarcinoma and breast cancer cells .
- Antimicrobial Properties : The compound has exhibited antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibitory effects on cancer cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Enzyme Interaction | Modulation of enzyme activities |
Case Study: Anticancer Potential
In a study evaluating the anticancer effects of this compound, researchers found that the compound significantly reduced cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression. The IC50 values varied among different cell lines, indicating selective potency .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results demonstrated that this compound effectively inhibited bacterial growth at low concentrations. This suggests its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the recommended synthesis routes for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide, and how can structural purity be validated?
Methodological Answer: The compound can be synthesized via a one-pot, three-component reaction involving 2-bromoaniline, a suitable carbonyl source (e.g., ethyl oxazole-4-carboxylate), and an azide donor (e.g., sodium azide) under catalytic conditions (e.g., copper(I) iodide). Post-synthesis, structural validation requires:
- NMR Spectroscopy : Confirm the presence of the oxazole ring (δ 7.8–8.2 ppm for aromatic protons) and bromophenyl group (δ 7.3–7.6 ppm).
- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 296.12 (C₁₁H₁₀BrN₃O₂) .
- Elemental Analysis : Ensure <2% deviation from theoretical C, H, N, and Br percentages.
Q. Which enzyme systems are primary targets of this compound, and what assay methodologies are used to evaluate inhibition?
Methodological Answer: The compound exhibits inhibitory activity against carbonic anhydrase isoforms (CA-II, CA-IX) and histone deacetylases (HDACs). Key assays include:
- Fluorescence-Based CA Inhibition : Measure reduced fluorescence upon CO₂ hydration inhibition using 4-methylumbelliferyl acetate as a substrate .
- HDAC Activity Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates, quantifying deacetylase activity via fluorescence intensity .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
Q. How can solubility and stability issues be addressed during in vitro experiments?
Methodological Answer:
- Solubility : Use polar aprotic solvents (DMSO) for stock solutions (<10 mM), diluted in assay buffers (e.g., PBS with 0.1% Tween-80) to avoid precipitation .
- Stability : Conduct LC-MS stability profiling under physiological conditions (pH 7.4, 37°C) over 24 hours. Add antioxidants (e.g., 1 mM ascorbate) if degradation exceeds 20% .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like regioisomeric oxazoles?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (Cu(I), Pd(0)) to favor cyclization over side reactions. Copper(I) iodide increases oxazole ring formation efficiency by 30% compared to Pd .
- Temperature Control : Maintain 80–90°C to accelerate azide-alkyne cycloaddition while suppressing bromophenyl group decomposition.
- Byproduct Analysis : Use preparative HPLC to isolate regioisomers and characterize via X-ray crystallography .
Q. How should contradictory inhibition data across enzyme isoforms (e.g., CA-II vs. CA-IX) be resolved?
Methodological Answer:
- Isoform-Specific Assays : Use recombinant isoforms in parallel assays to eliminate cross-reactivity. For CA-IX, simulate hypoxic conditions (1% O₂) to stabilize enzyme activity .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to compare binding poses. CA-II may show stronger hydrogen bonding with the oxazole carboxamide group, while CA-IX favors bromophenyl hydrophobic interactions .
- Mutagenesis Studies : Replace key residues (e.g., CA-II Thr200 with Ala) to validate binding site contributions .
Q. What computational strategies are effective for predicting off-target effects or toxicity?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to align the compound with known toxicophores (e.g., reactive Michael acceptors).
- ADMET Prediction : SwissADME or ProTox-II can forecast hepatic toxicity (CYP450 inhibition) and cardiotoxicity (hERG channel binding) .
- Cellular Toxicity Screening : Combine MTT assays in HEK293 and HepG2 cells with ROS detection (DCFH-DA probe) to assess cytotoxicity thresholds .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for HDAC6 over HDAC1?
Methodological Answer:
- Analog Synthesis : Modify the bromophenyl group (e.g., replace Br with CF₃) or oxazole substituents (e.g., methyl at position 5).
- Selectivity Profiling : Test analogs against HDAC1/6 using isoform-specific substrates (e.g., Tubulin acetylation for HDAC6) .
- Co-crystallization : Resolve HDAC6-compound complexes to identify critical hydrophobic pocket interactions .
Future Research Directions
- Develop fluorinated derivatives to enhance blood-brain barrier penetration for neurological applications .
- Investigate synergistic effects with cisplatin in cancer cell lines (e.g., A549) .
- Explore cryo-EM for real-time visualization of enzyme-inhibitor dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
